molecular formula C12H10ClNO B8473124 (2-Chloro-6-phenyl-pyridin-3-yl)-methanol

(2-Chloro-6-phenyl-pyridin-3-yl)-methanol

Cat. No.: B8473124
M. Wt: 219.66 g/mol
InChI Key: KUXNFYBSDROMQA-UHFFFAOYSA-N
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Description

(2-Chloro-6-phenyl-pyridin-3-yl)-methanol is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

(2-chloro-6-phenylpyridin-3-yl)methanol

InChI

InChI=1S/C12H10ClNO/c13-12-10(8-15)6-7-11(14-12)9-4-2-1-3-5-9/h1-7,15H,8H2

InChI Key

KUXNFYBSDROMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of lithium aluminum hydride (120 mg, 2.5 mmol) and tetrahydrofuran (10 ml), a mixture of 2-chloro-6-phenyl-nicotinic acid methyl ester (620 mg, 2.5 mmol) synthesized in Example 24 and tetrahydrofuran (2.4 ml) was gradually added under nitrogen atmosphere at 0° C. (an outer temperature), and the obtained reaction mixture was stirred at the same temperature for 30 minutes. Water was gradually added dropwise thereto at the same temperature, and the obtained reaction mixture was stirred at room temperature for 1 hour. Impurities were removed by filtration with Celite, and the solvents were evaporated under reduced pressure from the filtrate. The obtained residue was purified with silica gel column chromatography (heptane:ethyl acetate=2:1), thereby obtaining the entitled compound (470 mg, 86%).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

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